5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is a derivative of Lansoprazole, which is a well-known proton pump inhibitor utilized primarily in the treatment of gastroesophageal reflux disease and peptic ulcers. The compound features a tert-butyldimethylsilyl (TBDMS) protecting group at the 5-hydroxy position, which enhances its chemical stability and alters its reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is synthesized from Lansoprazole, a compound classified under the benzimidazole derivatives. It belongs to a broader category of proton pump inhibitors, which function by inhibiting the hydrogen/potassium ATPase enzyme in gastric parietal cells, thereby reducing gastric acid secretion .
The synthesis of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole typically involves the protection of the hydroxyl group in Lansoprazole. The general procedure includes:
This method provides a straightforward approach to obtain the protected derivative with high yield and purity. In industrial settings, scaling up this laboratory synthesis involves optimizing parameters like temperature and solvent choice to enhance efficiency.
The molecular formula of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is with a molecular weight of approximately 341.44 g/mol. The compound's structure features:
The presence of the TBDMS group allows for selective deprotection under mild conditions, making it suitable for further synthetic applications .
5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole can undergo various chemical reactions due to its functional groups:
These reactions are crucial for developing more complex molecules in pharmaceutical chemistry, particularly in creating new derivatives with enhanced therapeutic properties .
The mechanism of action for 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole mirrors that of Lansoprazole itself. It primarily functions by inhibiting the hydrogen/potassium ATPase enzyme located in gastric parietal cells. This inhibition results in decreased gastric acid secretion, providing relief from conditions associated with excessive stomach acid production.
The TBDMS group may influence pharmacokinetics and stability, potentially leading to variations in absorption and metabolism profiles compared to its parent compound .
These properties are essential for determining handling procedures and applications in laboratory settings .
5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole serves multiple purposes in scientific research:
Its role as an intermediate makes it invaluable in both academic research and industrial pharmaceutical applications .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4